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molecular formula C20H14O4 B1307746 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde CAS No. 126026-43-5

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

Cat. No. B1307746
M. Wt: 318.3 g/mol
InChI Key: JGDANMIAONXEEM-UHFFFAOYSA-N
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Patent
US05053555

Procedure details

There was added 41.5 grams (0.30 mole) of anhydrous potassium carbonate to a solution of 11 grams (0.10 mole) of hydroquinone, 24.8 grams (0.20 mole) of 4-fluorobenzaldehyde and 200 ml of dimethylacetamide. The resulting solution was heated at reflux for 12 hours. The reaction mixture was then decanted from the insoluble potassium salts and allowed to cool. The cooled solution was added to water to effect precipitation of product which was isolated by filtration. The product was recrystallized from isopropanol/water to yield 21 grams (66%) of 4,4'[1,4-phenylenebis(oxy)]bisbenzaldehyde having a melting point of 157°-158° C. The identity of the product was further confirmed by proton NMR.
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[C:7]1([CH:14]=[CH:13][C:11]([OH:12])=[CH:10][CH:9]=1)[OH:8].F[C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1>CC(N(C)C)=O>[C:11]1([O:12][C:7]2[CH:14]=[CH:13][C:11]([CH:1]=[O:4])=[CH:10][CH:9]=2)[CH:13]=[CH:14][C:7]([O:8][C:16]2[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=2)=[CH:9][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
24.8 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then decanted from the insoluble potassium salts
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
The cooled solution was added to water
CUSTOM
Type
CUSTOM
Details
precipitation of product which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from isopropanol/water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)OC1=CC=C(C=O)C=C1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 131.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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